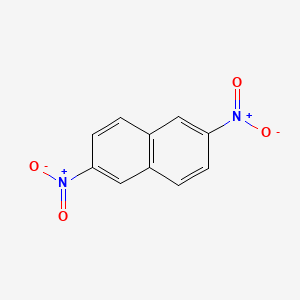

2,6-Dinitronaphthalene

Description

Contextualization within Nitroaromatic Chemistry

2,6-Dinitronaphthalene is a member of the nitroaromatic compound family, a significant class of industrial chemicals. mdpi.com These compounds are characterized by the presence of one or more nitro groups (–NO₂) attached to an aromatic ring system. scielo.br The addition of these electron-withdrawing nitro groups to an aromatic structure, such as naphthalene's two fused benzene (B151609) rings, imparts unique chemical and physical properties. scielo.brontosight.ai

Nitroaromatic compounds are synthesized for a variety of applications, including their use as precursors in the production of dyes, pesticides, and pharmaceuticals. mdpi.comscielo.brontosight.ai The reactivity of the nitro groups, which can undergo reduction to amino groups, makes them valuable intermediates in organic synthesis. evitachem.com The field of nitroaromatic chemistry is well-established, with ongoing research into new synthetic methods and applications. scielo.brresearchgate.net

Significance of Dinitronaphthalene Isomers in Chemical Sciences

The dinitronaphthalene (DNN) series consists of ten structural isomers, each with the molecular formula C₁₀H₆N₂O₄. tandfonline.comalfa-chemistry.comnih.gov The specific positioning of the two nitro groups on the naphthalene (B1677914) core significantly influences the properties and therefore the applications of each isomer. ontosight.aiontosight.ai This structural variation leads to differences in physical properties such as melting point and solubility, as well as chemical characteristics like reactivity and electron affinity. ontosight.aitandfonline.com

For instance, theoretical calculations have shown that the ten neutral dinitronaphthalene isomers span an energetic range of 14 kcal mol⁻¹, with the 2,7-isomer being the most stable, closely followed by the 2,6-isomer. tandfonline.com In their radical anion form, the energy range is even broader at 25 kcal mol⁻¹, and the this compound radical anion is notably more stable than the next most favorable isomer (2,7) by 6.5 kcal mol⁻¹. tandfonline.com This highlights the unique electronic properties of the 2,6-isomer.

The various dinitronaphthalene isomers, including the 1,5- and 1,8-isomers, are utilized in the manufacturing of dyes and as intermediates in the synthesis of other organic compounds. ontosight.aichemicalbook.com Some dinitronaphthalene isomers also have applications in the formulation of explosives. ontosight.aiontosight.ai The distinct properties of each isomer underscore the importance of selective synthesis and characterization within this subclass of nitroaromatic compounds. The synthesis of specific isomers, such as this compound, has been achieved through methods like the diazotization of the corresponding naphthylamines. researchgate.net

Physicochemical Properties of this compound and Related Isomers

| Property | This compound | 1,5-Dinitronaphthalene (B40199) | 1,8-Dinitronaphthalene |

| Molecular Formula | C₁₀H₆N₂O₄ alfa-chemistry.comnih.gov | C₁₀H₆N₂O₄ | C₁₀H₆N₂O₄ |

| Molecular Weight | 218.17 g/mol nih.gov | 218.17 g/mol | 218.17 g/mol |

| CAS Number | 24824-26-8 alfa-chemistry.comnih.gov | 605-71-0 chemicalbook.com | 602-38-0 |

| Melting Point | Not specified | 214 °C chemicalbook.com | Not specified |

| Appearance | Not specified | Yellow to yellow-green needles or fluffy powder chemicalbook.com | Not specified |

| Solubility in Water | Not specified | 60 ppm (12 °C), 90 ppm (50 °C) chemicalbook.com | Not specified |

| Adiabatic Electron Affinity (eV) | 1.99 tandfonline.com | 1.85 tandfonline.com | 1.47 tandfonline.com |

Structure

2D Structure

3D Structure

Propriétés

Numéro CAS |

24824-26-8 |

|---|---|

Formule moléculaire |

C10H6N2O4 |

Poids moléculaire |

218.17 g/mol |

Nom IUPAC |

2,6-dinitronaphthalene |

InChI |

InChI=1S/C10H6N2O4/c13-11(14)9-3-1-7-5-10(12(15)16)4-2-8(7)6-9/h1-6H |

Clé InChI |

WKHOVPDKOUCPSY-UHFFFAOYSA-N |

SMILES canonique |

C1=CC2=C(C=CC(=C2)[N+](=O)[O-])C=C1[N+](=O)[O-] |

Origine du produit |

United States |

Synthetic Methodologies for 2,6 Dinitronaphthalene and Isomers

Classical Nitration Approaches

Traditional methods for introducing nitro groups onto a naphthalene (B1677914) core have been extensively studied. These approaches typically involve electrophilic aromatic substitution using nitrating agents under strong acidic conditions.

The direct nitration of naphthalene itself or its mononitro derivatives is a common method for producing dinitronaphthalenes. The reaction typically employs a mixture of concentrated nitric acid and sulfuric acid. However, this approach is governed by the electronic and steric properties of the naphthalene ring system.

Direct nitration of naphthalene primarily yields a mixture of 1,5-dinitronaphthalene (B40199) and 1,8-dinitronaphthalene. google.com The nitration of 1-nitronaphthalene (B515781) under harsh conditions also leads to these same isomers. The formation of other isomers, such as 2,6-dinitronaphthalene, via direct nitration is not favored and generally does not occur, as electrophilic attack is directed to the alpha-positions of the other ring. google.com Early literature claims of synthesizing compounds like 1,3-dinitronaphthalene (B1222033) through direct nitration were later shown to be erroneous. google.com

Research by Ward and coworkers involved the synthesis of all ten possible dinitronaphthalene isomers, which were then subjected to further nitration to study the formation of tri- and tetra-nitronaphthalenes. researchgate.net A process for producing 1,5-dinitronaphthalene with high purity (≥ 98 wt.%) involves the direct nitration of naphthalene using nitric acid at a concentration of 72-87 wt.% without the isolation of the mononitronaphthalene intermediate. google.com

Table 1: Isomer Distribution in Direct Nitration of 1-Nitronaphthalene

| Starting Material | Nitrating Agent | Conditions | Major Products | Reference |

| 1-Nitronaphthalene | HNO₃/H₂SO₄ | Harsher Conditions | 1,5-Dinitronaphthalene, 1,8-Dinitronaphthalene | |

| Naphthalene | HNO₃ (72-87 wt.%) | 45-65°C | 1,5-Dinitronaphthalene, 1,8-Dinitronaphthalene (by-product) | google.com |

Nitration via Diazotization Reactions

For isomers that are not accessible through direct nitration, synthesis via diazotization of naphthylamines provides a crucial alternative route. researchgate.net This modified Sandmeyer-type reaction allows for the introduction of a nitro group at a position dictated by the starting amine.

The synthesis of this compound can be achieved using this method. The process begins with 2,6-diaminonaphthalene, which is treated with nitrosylsulfuric acid in a solution of sulfuric and acetic acids. researchgate.net This forms an intermediate diazonium salt. Subsequent treatment of this salt with sodium nitrite (B80452) in the presence of a copper catalyst yields this compound. researchgate.net It is important to note that isolating diazonium salts, particularly those with multiple nitro groups, can be hazardous and should be performed on a small scale. researchgate.net

Similarly, other dinitronaphthalene isomers can be prepared from the corresponding nitronaphthylamines. orgsyn.org For example, 1,4-dinitronaphthalene (B1214213) is synthesized from 4-nitro-1-naphthylamine. orgsyn.org The amine is diazotized using nitrosylsulfuric acid, and the resulting diazonium salt is then decomposed in the presence of a cupro-cupri sulfite (B76179) mixture to yield the final product. orgsyn.org This highlights the utility of diazotization for producing polynitronaphthalene products that are otherwise inaccessible. researchgate.net

Regioselective Synthesis Strategies

To overcome the selectivity limitations of classical nitration, modern synthetic methods focus on directing the nitration to specific positions on the naphthalene ring. These strategies often employ catalysts or specialized reaction environments to achieve high regioselectivity.

Zeolites have emerged as effective shape-selective catalysts for the nitration of aromatic compounds. Their well-defined pore structures can influence the regioselectivity of the reaction, sometimes reversing the typical isomer ratios observed in solution-phase reactions. asianpubs.org

In the nitration of naphthalene or 1-nitronaphthalene, using a zeolite catalyst with fuming nitric acid in an organic solvent can significantly improve the regioselection of the dinitration products. asianpubs.org For instance, HBEA zeolite has been shown to be a highly efficient and reusable catalyst for the nitration of naphthalene. mdpi.com When nitrating 1-nitronaphthalene with nitrogen dioxide, using a HY zeolite catalyst can produce a mixture of dinitronaphthalene compounds with high total selectivity. The use of an HBEA zeolite catalyst in the nitration of naphthalene with fuming nitric acid can yield up to 61% dinitronaphthalene. smolecule.com These methods offer the advantage of reducing hazardous waste by eliminating the need for strong liquid acids like sulfuric acid. mdpi.com

Table 2: Zeolite-Assisted Nitration of Naphthalene Derivatives

| Substrate | Nitrating Agent | Catalyst | Key Outcome | Reference |

| Naphthalene | Fuming HNO₃ | HBEA Zeolite | 61% yield of dinitronaphthalene | smolecule.com |

| 1-Nitronaphthalene | Nitrogen Dioxide | HY Zeolite | 87.6% total selectivity for dinitronaphthalenes | |

| Naphthalene | Fuming HNO₃ | Modified HBEA Zeolite | Improved regioselectivity for mononitration | mdpi.com |

Microchannel Reaction Methodologies

Microreactors offer significant advantages for highly exothermic reactions like nitration, including superior heat dissipation, enhanced mass transfer, and improved safety. smolecule.commicroflutech.com These benefits can lead to better yields and selectivity.

The continuous flow nitration of naphthalene in a microchannel reactor has been developed for the synthesis of 1,5-dinitronaphthalene and 1,8-dinitronaphthalene. google.com In this process, an acetic acid solution of naphthalene is mixed with nitric acid and reacted within the microchannels at elevated temperatures (e.g., 55-65°C) with very short residence times (e.g., 70-85 seconds). google.com This methodology allows for precise control over reaction conditions, minimizing the formation of by-products. Modern techniques using microchannel reactors for the synthesis of isomers like 2,7-dinitronaphthalene (B1220600) have reported yields as high as 70–85%, a significant improvement over classical methods. smolecule.com The enhanced mixing and thermal control prevent runaway reactions and improve the yield of thermally sensitive nitro compounds. smolecule.com

Synthesis of Functionalized Dinitronaphthalene Derivatives

The synthesis of dinitronaphthalene derivatives bearing additional functional groups is essential for creating advanced materials and complex molecular scaffolds. These syntheses can involve the nitration of an already functionalized naphthalene ring or the subsequent modification of a dinitronaphthalene core.

An example is the synthesis of 2,6-dichloro-1,5-dinitronaphthalene. This compound is prepared by the nitration of 2,6-dichloronaphthalene. acs.org The resulting functionalized dinitronaphthalene can then be used in further synthetic steps, such as high-pressure amination to form 1,5-dinitro-2,6-naphthalenediamine. acs.org

Another strategy involves nitrating naphthalene derivatives that already contain directing groups. The dinitration of bis(phenylmethyl) 1,5-naphthalenediylcarbamate requires heating at 100°C to introduce nitro groups at the 4 and 8 positions. acs.org The reaction mechanism for such electrophilic aromatic nitrations can be complex, potentially involving either a classic Wheland intermediate or a radical pathway initiated by electron transfer, where the position of nitration is influenced by the spin density in the aromatic radical cation. acs.org

Preparation of Dinitronaphthalene Carboxylic Acids

The introduction of carboxylic acid functionalities to the dinitronaphthalene scaffold yields compounds with enhanced utility, particularly as monomers for specialty polymers and as intermediates in fine chemical synthesis. The synthesis of these derivatives can be approached through several routes, primarily involving the nitration of naphthoic acids or the oxidation of alkyl-substituted dinitronaphthalenes.

One established method involves the direct nitration of α-naphthoic acid. Treatment of α-naphthoic acid with fuming nitric acid in acetic acid results in a mixture of nitro-substituted naphthoic acids. acs.org Further processing of this crude mixture, for instance, by boiling in ethanol (B145695) with a stream of hydrogen chloride, can lead to the formation of the corresponding ethyl esters. Subsequent separation and hydrolysis can then yield the desired dinitronaphthoic acid isomers. For example, the nitration of α-naphthoic acid can produce 6,8(?)-dinitronaphthoic acid, which appears as small tan plates and decomposes at 267-268°C (or 274-276°C with rapid heating). acs.org

Another synthetic strategy is the oxidation of a methyl group attached to a dinitronaphthalene core. This approach is analogous to the well-known oxidation of toluene (B28343) derivatives to benzoic acids. While specific examples for dinitronaphthalenes are less common in readily available literature, the principle involves using strong oxidizing agents like potassium permanganate (B83412) or chromic acid to convert the methyl group to a carboxylic acid. The conditions for such reactions, including temperature and the choice of oxidizing agent, need to be carefully controlled to prevent the degradation of the naphthalene ring, which is activated by the nitro groups.

A notable example of a dinitronaphthalene dicarboxylic acid is 1,5-dinitronaphthalene-3,7-dicarboxylic acid (H₂NNDC). This compound has been synthesized and used in the construction of metal-organic frameworks (MOFs). The synthesis is typically achieved under hydrothermal conditions.

| Compound | Starting Material | Key Reagents | Reaction Conditions | Reference |

| 6,8(?)-Dinitronaphthoic acid | α-Naphthoic acid | Fuming nitric acid, Acetic acid | Nitration | acs.org |

| 1,5-Dinitronaphthalene-3,7-dicarboxylic acid | Not specified in detail | Not specified in detail | Hydrothermal synthesis |

Synthesis of Halogenated Dinitronaphthalenes

Halogenated dinitronaphthalenes are valuable intermediates, with the halogen atoms serving as reactive sites for further functionalization through nucleophilic substitution reactions. Their synthesis is primarily achieved through two main pathways: the nitration of pre-halogenated naphthalenes or the halogenation of dinitronaphthalenes.

The nitration of halogenated naphthalenes allows for a degree of regiochemical control based on the directing effects of the halogen substituent. For instance, the nitration of 1-chloronaphthalene (B1664548) can lead to a mixture of nitro- and dinitro-chloronaphthalenes. The position of the incoming nitro groups is influenced by the ortho- and para-directing nature of the chlorine atom, though the harsh conditions of nitration can lead to a variety of isomers.

Conversely, the direct halogenation of dinitronaphthalenes is another viable route. The electron-withdrawing nature of the two nitro groups deactivates the naphthalene ring towards electrophilic substitution, requiring more forceful halogenation conditions, such as the use of a Lewis acid catalyst. The regioselectivity of this reaction is governed by the positions of the existing nitro groups.

A multi-step process for preparing 1,5-diaminonaphthalene highlights the synthesis of a key halogenated nitro-intermediate. This process involves the mononitration of naphthalene to 1-nitronaphthalene, followed by the halogenation of 1-nitronaphthalene to yield 1-halo-5-nitronaphthalene. This intermediate is then reacted with ammonia (B1221849) to produce 5-amino-1-nitronaphthalene, which can be subsequently reduced.

| Synthetic Approach | Description | Key Considerations |

| Nitration of Halogenated Naphthalenes | Introduction of nitro groups onto a pre-existing halogenated naphthalene ring. | The directing effects of the halogen influence the position of nitration. |

| Halogenation of Dinitronaphthalenes | Introduction of halogen atoms onto a dinitronaphthalene ring. | The dinitronaphthalene ring is deactivated, requiring strong halogenating agents and potentially a catalyst. |

| Multi-step Synthesis via Halogenated Nitronaphthalenes | A sequential process involving nitration, halogenation, and subsequent reactions. | Allows for the synthesis of specific isomers by controlling the reaction sequence. |

Synthesis of N-substituted Dinitronaphthalene Derivatives

N-substituted dinitronaphthalene derivatives are important in the development of dyes, materials with specific electronic properties, and biologically active molecules. The synthesis of these compounds typically involves the initial preparation of an aminodinitronaphthalene, followed by substitution on the nitrogen atom.

The primary route to aminodinitronaphthalenes is the partial reduction of a dinitronaphthalene. One of the two nitro groups is selectively reduced to an amino group, providing a handle for further functionalization. This selective reduction can be challenging as over-reduction to the diaminonaphthalene is a common side reaction. Various reducing agents and conditions can be employed to achieve the desired mono-reduction.

Once the aminodinitronaphthalene is obtained, the amino group can be functionalized through standard organic reactions such as alkylation and acylation.

Alkylation: The introduction of an alkyl group onto the amino nitrogen can be achieved by reacting the aminodinitronaphthalene with an alkyl halide. However, a significant challenge in the alkylation of amines is the potential for overalkylation, where the initially formed secondary amine reacts further to form a tertiary amine and even a quaternary ammonium (B1175870) salt. This is because the alkyl groups are electron-donating, making the product amine more nucleophilic than the starting amine. Careful control of stoichiometry and reaction conditions is necessary to favor the desired mono-alkylation product.

Acylation: The reaction of an aminodinitronaphthalene with an acylating agent, such as an acyl chloride or an acid anhydride, leads to the formation of an amide (an N-acyl-dinitronaphthylamine). This reaction is generally more straightforward to control than alkylation, as the resulting amide is significantly less nucleophilic than the starting amine due to the electron-withdrawing nature of the carbonyl group. This deactivation prevents further acylation. The acylation is typically carried out in the presence of a base to neutralize the acidic byproduct (e.g., HCl).

| Reaction Type | Description | Reagents | Key Challenges/Considerations |

| Alkylation | Introduction of an alkyl group to the amino nitrogen. | Alkyl halides | Potential for overalkylation to secondary and tertiary amines. The product amine is often more nucleophilic than the starting material. |

| Acylation | Introduction of an acyl group to the amino nitrogen to form an amide. | Acyl chlorides, Acid anhydrides | Generally, a clean and controllable reaction. The product amide is less reactive than the starting amine, preventing over-acylation. Requires a base to neutralize acid byproducts. |

Reaction Mechanisms and Chemical Transformations of 2,6 Dinitronaphthalene

Nucleophilic Aromatic Substitution Mechanisms

Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for 2,6-dinitronaphthalene. The presence of two nitro groups, particularly their ability to stabilize a negative charge through resonance, makes the naphthalene (B1677914) ring susceptible to attack by nucleophiles. This reaction generally proceeds via a two-step addition-elimination mechanism.

Aminolysis Reactions

Aminolysis, the reaction with amines, is a characteristic SNAr reaction for nitroaromatic compounds. In the case of dinitronaphthalenes, an amine attacks an electron-deficient carbon atom, leading to the substitution of a group, which in many cases would be a leaving group other than hydrogen. The reaction of this compound with primary or secondary amines is expected to yield the corresponding N-substituted 2-amino-6-nitronaphthalene derivatives.

The mechanism involves the nucleophilic attack of the amine on one of the carbon atoms bearing a nitro group, or more commonly, a carbon atom bearing a suitable leaving group that is activated by the nitro groups. Kinetic studies on analogous compounds, such as 2,4-dinitro-1-naphthyl ethers with amines, show that the reaction pathway can be complex. acs.org The reaction rate and mechanism can be highly dependent on the solvent and the nature of the amine. For instance, studies on the aminolysis of 1-(1-hydroxybenzotriazolyl)-2,4-dinitrobenzene show that in polar protic solvents like methanol (B129727) (MeOH) or polar aprotic solvents like acetonitrile (B52724) (AN), the reaction often proceeds via an uncatalyzed mechanism where the departure of the leaving group is the rate-limiting step. researchgate.netscispace.comscirp.org However, in non-polar solvents like toluene (B28343), the formation of the initial intermediate can become rate-limiting. researchgate.netscispace.com Furthermore, specific base catalysis, where a second molecule of the amine facilitates proton transfer, can also occur, particularly in aprotic solvents. nih.govresearchgate.net

Investigations of Intermediates and Transition States

The key intermediate in the SNAr mechanism of dinitronaphthalenes is a resonance-stabilized anionic σ-complex, commonly known as a Meisenheimer complex. researcher.lifele.ac.ukmdpi.com This complex is formed when the nucleophile adds to the aromatic ring, temporarily disrupting its aromaticity. The negative charge of the Meisenheimer complex is delocalized across the aromatic system and, crucially, onto the oxygen atoms of the nitro groups, which provides significant stabilization.

Computational studies using Density Functional Theory (DFT) have become a powerful tool for investigating the transition states (TS) of these reactions. researchgate.netresearchgate.net DFT calculations can model the geometries and energies of reactants, intermediates, transition states, and products. For the piperidinolysis of aryl 1-(2,4-dinitronaphthyl) ethers, DFT studies have helped to elucidate the multi-step mechanism, identifying the formation of a zwitterionic intermediate followed by a deprotonation to the more stable Meisenheimer ion as the slow, rate-determining step in some cases. researchgate.net Such studies confirm that the carbon atom at the site of substitution is the most electrophilic center and can predict the activation energies for the different steps in the pathway, corroborating experimental kinetic data. researchgate.netresearchgate.net

| Parameter | Description | Typical Findings from Analogous Systems | Citation |

| Intermediate | Anionic σ-complex | Formation of stable Meisenheimer complexes confirmed by NMR and UV-Vis spectroscopy. | researcher.lifemdpi.com |

| Mechanism | Multi-step Addition-Elimination | Can be uncatalyzed or base-catalyzed (SB or SB-GA mechanism). | researchgate.netresearchgate.net |

| Rate-Determining Step | Slowest step in the reaction | Varies with solvent and nucleophile; can be the formation of the intermediate or the departure of the leaving group. | researchgate.netscispace.comle.ac.uk |

| Solvent Effects | Influence of solvent on reaction rate | Aprotic polar solvents (e.g., DMSO, Acetonitrile) generally accelerate SNAr reactions compared to protic solvents (e.g., Methanol). | nih.govle.ac.uk |

| DFT Calculations | Theoretical modeling of the reaction | Used to determine transition state geometries, activation energies, and confirm electrophilic centers on the aromatic ring. | researchgate.netresearchgate.net |

Reduction Pathways

The nitro groups of this compound can be reduced to amino groups. The reduction can be complete, yielding 2,6-diaminonaphthalene, or selective, where only one of the two nitro groups is reduced.

Formation of Amino-Nitronaphthalene Derivatives

The selective reduction of one nitro group in a dinitroaromatic compound is a synthetically valuable transformation. The preparation of 2-amino-6-nitronaphthalene from this compound requires carefully controlled conditions to avoid over-reduction to the diamine.

Various reagents have been employed for the partial reduction of dinitroarenes. A common method involves using sodium sulfide (B99878) or polysulfide in an aqueous or alcoholic solution (Zinin reduction). oup.com For instance, the partial reduction of 2,3-dinitronaphthalene (B156506) to 2-amino-3-nitronaphthalene has been successfully achieved using sodium disulfide. researchgate.net Another effective reagent is hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst such as Raney nickel, iron(III) chloride, or palladium on carbon (Pd/C). oup.comresearchgate.net The selectivity of these reductions can be influenced by factors like the steric environment of the nitro groups and the possibility of intramolecular hydrogen bonding in the substrate. In the case of 2,6-dinitrotoluene, where one nitro group is ortho to the methyl group and the other is para, reduction with sodium sulfide preferentially reduces the para-nitro group. oup.com Catalytic hydrogenation can also be controlled to achieve selective reduction, often by carefully managing reaction temperature, pressure, and time. patsnap.com

| Reducing System | Substrate Example | Product(s) | Key Features | Citation |

| Sodium Disulfide | 2,3-Dinitronaphthalene | 2-Amino-3-nitronaphthalene | Classic Zinin reduction conditions for selective reduction. | researchgate.net |

| Hydrazine Hydrate / Raney Ni | 2,4-Dinitrophenol derivatives | 2-Amino-4-nitrophenol derivatives | Preferential reduction of the nitro group ortho to the hydroxyl/amino substituent. | oup.com |

| Hydrazine Hydrate / FeCl₃ / Charcoal | 1,3,5-Trinitrobenzene | Stepwise reduction to dinitroaniline, diaminonitrobenzene, or triaminobenzene. | Highly selective method controlled by stoichiometry. | researchgate.net |

| H₂ / Pd/C | 1,8-Dinitronaphthalene | 1,8-Diaminonaphthalene | High-yield complete reduction under controlled temperature and pressure. | patsnap.com |

Oxidation Processes

While the electron-deficient nature of the dinitronaphthalene ring makes it resistant to conventional oxidation, it can be degraded under powerful oxidizing conditions, such as those generated in photocatalytic systems.

Photocatalytic Oxidation under Controlled Conditions

Photocatalytic oxidation is an advanced oxidation process that can degrade persistent organic pollutants. Studies on dinitronaphthalene isomers, including 1,3-, 1,5-, and 1,8-dinitronaphthalene, have been conducted using titanium dioxide (TiO₂) as a photocatalyst under UV or simulated solar irradiation. nih.govlookchem.comresearchgate.net This process is highly relevant for understanding the environmental fate of this compound.

The mechanism involves the excitation of the TiO₂ semiconductor by photons with energy exceeding its bandgap, which generates electron-hole pairs. These charge carriers migrate to the catalyst surface and initiate a series of redox reactions. The holes can oxidize water or hydroxide (B78521) ions to produce highly reactive hydroxyl radicals (•OH), which are powerful, non-selective oxidizing agents. These radicals attack the aromatic ring, leading to its degradation through a series of hydroxylated intermediates, eventually resulting in ring-opening and mineralization to CO₂, water, and inorganic ions. cardiff.ac.ukresearchgate.net

Quantum mechanical calculations using DFT have been combined with experimental results to better understand the reactivity of dinitronaphthalene isomers. nih.gov These studies show that the reactions are electrophilic and orbital-controlled. nih.gov The efficiency of degradation is linked to the molecule's electronic properties and its ability to adsorb onto the TiO₂ surface. Local DFT descriptors have been found to be better predictors of reactivity than global ones, highlighting the importance of specific atom-centered interactions in the photocatalytic process. nih.gov

| Parameter | Description | Findings for Dinitronaphthalene Isomers | Citation |

| Catalyst | Semiconductor material | Titanium Dioxide (TiO₂), particularly Degussa P-25, is commonly used and effective. | nih.govlookchem.com |

| Irradiation Source | Light to activate the catalyst | Xenon lamps (simulating solar light) are frequently employed. | nih.govresearchgate.netcardiff.ac.uk |

| Primary Oxidant | Highly reactive species | Hydroxyl radicals (•OH) generated on the TiO₂ surface. | researchgate.net |

| Reaction Nature | Electronic character of the process | Determined to be orbital-controlled and electrophilic in nature. | nih.gov |

| Theoretical Modeling | Computational analysis | DFT is used to calculate binding energies, Fukui functions, and local softness to explain differences in reactivity among isomers. | nih.gov |

Mechanistic Studies of Photoreactivity

Detailed mechanistic studies focusing specifically on the photoreactivity of this compound are not extensively documented in the reviewed literature. However, general principles of dinitroaromatic photochemistry suggest that upon photoexcitation, this compound would form an excited triplet state. This triplet species is a potent oxidizing agent and can engage in various chemical transformations.

Studies on related dinitronaphthalenes indicate that the triplet states are efficiently quenched by electron donors. In the presence of amines like triethylamine (B128534) (TEA) or N,N-dialkylanilines in nonpolar solvents such as benzene (B151609), the photoreduction process is thought to proceed via the formation of the corresponding radical anion, O₂NArNO₂H•. This species is the conjugate acid of the radical anion and is proposed to ultimately yield nitrosoarenes through termination reactions.

In polar solvents, the formation of free radical ions is more favorable. The photoinduced electron transfer from an electron donor to the triplet state of the dinitroarene leads to the formation of the dinitroarene radical anion and the donor radical cation. The subsequent fate of these radical ions dictates the final products of the photoreaction. While these general mechanisms are established for dinitronaphthalenes, specific kinetic and mechanistic data for the 2,6-isomer remain a subject for further investigation.

Radical Anion Chemistry and Electron Transfer Dynamics

The radical anion of this compound is a key intermediate in its reduction chemistry and has been the subject of spectroscopic and theoretical studies.

The this compound radical anion can be generated through several methods, including electrochemical reduction at a glassy carbon electrode in aprotic solvents like N,N-dimethylformamide (DMF) researchgate.net. Chemical reducing agents, such as hydroxylamine (B1172632) in a mixture of DMF and ethanol (B145695), have also been successfully employed to produce stable solutions of the radical anion for spectroscopic analysis rsc.org.

The stability of the this compound radical anion is attributed to the delocalization of the unpaired electron across the naphthalene ring system and the two nitro groups. Electron spin resonance (ESR) spectroscopic studies have been instrumental in probing the distribution of the spin density within the radical anion rsc.orgresearchgate.net. The hyperfine coupling constants obtained from ESR spectra provide a map of the unpaired electron's interaction with the magnetic nuclei (¹⁴N and ¹H) in the molecule.

Spectroscopic and theoretical analyses classify the this compound radical anion as a Class III delocalized intervalence species researchgate.netacs.org. This classification implies a strong electronic coupling between the two nitro groups, resulting in a single, delocalized molecular orbital for the unpaired electron, rather than the electron being localized on one nitro group at a time. This delocalization contributes significantly to the thermodynamic stability of the radical anion. The stability can be influenced by the solvent, with asymmetric solvation in protic solvents potentially leading to line-width alternation in ESR spectra, indicating a perturbation of the symmetrical charge distribution rsc.org.

Table 1: Methods for Generation of this compound Radical Anion

| Method | Description | Solvent/Medium | Reference |

| Electrochemical Reduction | One-electron reduction at a glassy carbon electrode. | N,N-dimethylformamide (DMF) | researchgate.net |

| Chemical Reduction | Reduction using hydroxylamine. | Dimethylformamide-ethanol | rsc.org |

In symmetrically substituted dinitroaromatic radical anions, the process of intramolecular electron transfer (IET) between the two nitro groups is a fundamental phenomenon that governs their electronic and magnetic properties. For the this compound radical anion, its classification as a delocalized Class III system suggests that the rate of IET is extremely fast, on the order of the vibrational timescale of the molecule acs.org.

The degree of electronic communication between the nitro groups is quantified by the electronic coupling matrix element (Hab). Studies on a series of delocalized dinitroaromatic radical anions have provided insights into these parameters. The large electronic coupling in these systems is reflected in their near-infrared (NIR) absorption spectra, which exhibit intense charge-transfer bands acs.org.

For the related 2,7-dinitronaphthalene (B1220600) radical anion, which is considered a charge-localized (Class II) system, the kinetics of IET have been extensively studied using ESR spectroscopy acs.orgnih.govacs.orgrsc.org. In these studies, the rate constants for IET were found to be highly dependent on the solvent and temperature, with rates in the range of 10⁵ to 10⁹ s⁻¹ rsc.org. The activation parameters for the IET process are influenced by both the inner-sphere reorganization energy (molecular geometry changes) and the outer-sphere reorganization energy (solvent rearrangement).

For the delocalized this compound radical anion, the concept of a "rate" of electron transfer is less applicable, as the electron is not hopping between two distinct sites but rather occupies a delocalized orbital. The properties of this system are better described by the parameters derived from its intervalence charge-transfer band acs.org.

Table 2: Electronic Properties of the this compound Radical Anion

| Property | Value | Method/Solvent | Reference |

| Electronic Coupling (Hab) | ~4000-5000 cm⁻¹ (estimated range) | Near-IR Spectroscopy | acs.org |

| Classification | Class III (Delocalized) | Near-IR Spectroscopy | researchgate.netacs.org |

Spectroscopic and Structural Elucidation of 2,6 Dinitronaphthalene

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of a molecule is determined by its absorption of infrared radiation at frequencies that correspond to its vibrational modes. For 2,6-dinitronaphthalene, the key vibrational modes are associated with the naphthalene (B1677914) backbone and the nitro functional groups.

Expected Vibrational Modes in this compound:

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| Aromatic C-H | Stretching | 3100 - 3000 |

| Aromatic C=C | Stretching | 1600 - 1450 |

| Nitro (NO₂) | Asymmetric Stretching | 1550 - 1500 |

| Nitro (NO₂) | Symmetric Stretching | 1350 - 1300 |

| C-N | Stretching | 870 - 810 |

Note: This table is based on typical vibrational frequencies for aromatic nitro compounds and related dinitronaphthalene isomers.

The aromatic C-H stretching vibrations are expected to appear in the region of 3100-3000 cm⁻¹. The stretching of the carbon-carbon bonds within the naphthalene ring gives rise to a series of bands in the 1600-1450 cm⁻¹ region. The nitro groups are characterized by two strong absorption bands corresponding to their asymmetric and symmetric stretching vibrations. The asymmetric stretch typically appears at a higher frequency (1550-1500 cm⁻¹) than the symmetric stretch (1350-1300 cm⁻¹). The stretching vibration of the C-N bond is also a key indicator, expected in the 870-810 cm⁻¹ range.

Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. The selection rules for Raman spectroscopy differ from those of IR spectroscopy, often providing information on non-polar bonds and symmetric vibrations.

For this compound, the symmetric vibrations of the naphthalene ring are expected to be particularly strong in the Raman spectrum. The symmetric stretching of the nitro groups will also be a prominent feature. The combination of FT-IR and FT-Raman data would provide a comprehensive picture of the vibrational landscape of this compound.

Electronic Spectroscopy

Electronic spectroscopy probes the transitions of electrons between different energy levels within a molecule upon absorption of ultraviolet, visible, or near-infrared light.

Ultraviolet-Visible (UV-Vis) Absorption Characteristics

The UV-Vis spectrum of this compound is characterized by electronic transitions within the aromatic system, influenced by the presence of the nitro groups. While specific experimental data for this compound is limited in the available literature, the electronic spectra of other dinitronaphthalene isomers, such as 1,8-dinitronaphthalene, have been studied. oup.com These studies indicate that the absorption bands arise from transitions to locally-excited and charge-transfer configurations. oup.com The position and intensity of these bands are sensitive to the substitution pattern of the nitro groups on the naphthalene core.

Near-Infrared (NIR) Spectroscopy of Radical Anions

The radical anion of this compound exhibits interesting properties in the near-infrared region. It has been identified as a Class III (delocalized) intervalence radical anion. researchgate.net This classification indicates that the unpaired electron is delocalized over the entire molecule, including both nitro groups.

This delocalization gives rise to a characteristic charge-transfer band in the near-IR spectrum. researchgate.net These charge-transfer bands often display vibrational fine structure. researchgate.net The presence and characteristics of these NIR bands confirm the delocalized nature of the radical anion of this compound. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the detailed structure of molecules by probing the magnetic properties of atomic nuclei. Specific experimental ¹H and ¹³C NMR data for this compound were not found in the surveyed literature. However, based on the known chemical shifts of naphthalene and the substituent effects of nitro groups, the expected chemical shift regions for the protons and carbons of this compound can be predicted.

The symmetry of the 2,6-disubstituted naphthalene molecule would lead to a simplified NMR spectrum compared to unsymmetrically substituted isomers. One would expect to see distinct signals for the protons at the 1, 3, 4, 5, 7, and 8 positions, with their chemical shifts influenced by the strong electron-withdrawing nature of the nitro groups. Similarly, the ¹³C NMR spectrum would show a unique set of signals for the carbon atoms of the naphthalene ring, with the carbons directly attached to the nitro groups being significantly deshielded.

Structural Conformation by ¹H and ¹³C NMR

¹H NMR Spectroscopy: Due to the symmetrical substitution, the naphthalene core is expected to exhibit three distinct proton signals.

The protons at positions 1 and 5 (H-1/H-5) are chemically equivalent.

The protons at positions 3 and 7 (H-3/H-7) are equivalent.

The protons at positions 4 and 8 (H-4/H-8) are equivalent.

The electron-withdrawing nature of the nitro groups (-NO₂) will cause a general downfield shift for all aromatic protons compared to unsubstituted naphthalene. The proton at the H-3/H-7 position, being ortho to a nitro group, would likely appear as a doublet. The proton at the H-1/H-5 position, also ortho to a nitro group, would be similarly shifted. The H-4/H-8 protons would appear as a doublet of doublets, coupling to both adjacent protons.

¹³C NMR Spectroscopy: The symmetry of the molecule results in five unique carbon signals.

Two signals for the carbons bearing nitro groups (C-2/C-6).

Two signals for the carbons adjacent to the nitro groups (C-1/C-5 and C-3/C-7).

Two signals for the remaining aromatic carbons (C-4/C-8).

One signal for the bridgehead carbons (C-9/C-10).

The carbons directly attached to the strongly electron-withdrawing nitro groups (C-2/C-6) are expected to be the most deshielded and appear furthest downfield.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound Note: These are estimated values based on spectroscopic principles. Actual experimental values may vary.

| Predicted ¹H NMR Data | ||

|---|---|---|

| Proton Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| H-1, H-5 | ~8.5 - 8.8 | d (doublet) |

| H-3, H-7 | ~8.9 - 9.2 | d (doublet) |

| H-4, H-8 | ~8.0 - 8.3 | dd (doublet of doublets) |

| Predicted ¹³C NMR Data | |

|---|---|

| Carbon Position | Predicted Chemical Shift (δ, ppm) |

| C-2, C-6 | ~145 - 150 |

| C-1, C-5 | ~125 - 130 |

| C-3, C-7 | ~128 - 133 |

| C-4, C-8 | ~123 - 128 |

| C-9, C-10 (bridgehead) | ~130 - 135 |

Mass Spectrometry for Molecular Characterization

Mass spectrometry is a key technique for determining the molecular weight and elemental composition of a compound. For this compound (C₁₀H₆N₂O₄), the molecular weight is 218.17 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) of 218.

The fragmentation pattern of nitroaromatic compounds is well-characterized. The molecular ions of these compounds are often unstable and undergo fragmentation to produce smaller, charged particles. chemguide.co.uk Common fragmentation pathways include the loss of nitro (-NO₂) and nitroso (-NO) groups.

Loss of NO₂: A primary fragmentation would involve the cleavage of a C-N bond, leading to the loss of a nitrogen dioxide radical (•NO₂), resulting in a fragment ion at m/z 172 (M - 46).

Loss of NO: Another characteristic fragmentation is the loss of a nitric oxide radical (•NO), often following rearrangement, which would yield a fragment at m/z 188 (M - 30).

Sequential Losses: Further fragmentation can occur, such as the loss of a second nitro group or the expulsion of carbon monoxide (CO) from phenoxy-type ions formed after rearrangement. For aromatic compounds, the molecular ion peak is typically strong due to the stability of the aromatic ring structure. libretexts.org

Table 2: Expected Major Fragment Ions in the Mass Spectrum of this compound

| m/z | Proposed Fragment | Formula |

|---|---|---|

| 218 | Molecular Ion [M]⁺ | [C₁₀H₆N₂O₄]⁺ |

| 188 | [M - NO]⁺ | [C₁₀H₆NO₃]⁺ |

| 172 | [M - NO₂]⁺ | [C₁₀H₆NO₂]⁺ |

| 126 | [M - 2NO₂]⁺ | [C₁₀H₆]⁺ |

X-ray Crystallography and Solid-State Structure Analysis

Crystal Structure Determination of this compound and its Derivatives

While the specific crystal structure of this compound is not detailed in readily available literature, analysis of closely related 2,6-disubstituted naphthalene derivatives provides significant insight into the solid-state packing and conformation of this structural motif. The crystal structures of 2,6-naphthalenedicarboxylic acid (NDA), dimethyl 2,6-naphthalenedicarboxylate (NDC), and 2,6-dimethylnaphthalene (B47086) (DMN) have been determined. nih.gov

2,6-Dimethylnaphthalene (DMN): Crystallizes in the orthorhombic space group Pbca. Its structure features a herringbone stacking pattern parallel to the a-axis, which results in the formation of loosely bound layers perpendicular to the c-axis. nih.gov

2,6-Naphthalenedicarboxylic acid (NDA): This derivative crystallizes in the triclinic space group P1. The structure is characterized by loosely packed, hydrogen-bonded chains running along the researchgate.net direction. nih.gov

Dimethyl 2,6-naphthalenedicarboxylate (NDC): NDC crystallizes in the monoclinic space group P2(1)/c. The structure consists of layers of molecules oriented perpendicular to the a-axis. A notable feature is that the ester group is twisted 20 degrees out of the mean plane of the naphthalene ring. nih.gov

These examples demonstrate how the nature of the substituent at the 2 and 6 positions significantly influences the crystal packing, from simple layered stacking to complex hydrogen-bonded networks.

Computational and Theoretical Chemistry Studies on 2,6 Dinitronaphthalene

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are powerful tools for predicting and understanding the three-dimensional arrangement of atoms in a molecule and the distribution of electrons within it. For 2,6-Dinitronaphthalene, these calculations provide fundamental insights into its stability and reactivity.

Density Functional Theory (DFT) Optimizations

Density Functional Theory (DFT) is a widely used computational method to determine the optimized geometry and electronic structure of molecules. The B3LYP functional, a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is commonly employed for such calculations on nitroaromatic compounds.

| Parameter | Expected Value Range (Å or °) | Description |

|---|---|---|

| C-C (aromatic) | 1.36 - 1.42 | Bond lengths within the naphthalene (B1677914) rings. |

| C-N | ~1.47 | Bond length between the naphthalene ring and the nitro group. |

| N-O | ~1.22 | Bond length within the nitro group. |

| C-C-C (aromatic) | ~120 | Bond angles within the naphthalene rings. |

| O-N-O | ~124 | Bond angle within the nitro group. |

Basis Set Effects on Computational Accuracy

The choice of basis set is crucial for the accuracy of DFT calculations. Larger basis sets with polarization and diffuse functions generally provide more accurate results, albeit at a higher computational cost. For nitroaromatic compounds, basis sets like the Pople-style 6-311G series, often augmented with diffuse functions (+) and polarization functions (d,p), are commonly used. researchgate.net

A systematic study of basis set effects on the computational accuracy for this compound would likely involve comparing results from different basis sets, such as 6-31G(d), 6-311G(d,p), and 6-311++G(d,p). It is anticipated that increasing the size and flexibility of the basis set would lead to a more accurate description of the molecular geometry and electronic properties, particularly the electron distribution around the electronegative nitro groups. For instance, the inclusion of diffuse functions is important for accurately modeling the behavior of electrons that are far from the nucleus.

Molecular Orbital Analysis

Molecular orbital (MO) theory provides a framework for understanding the electronic structure and reactivity of molecules. The analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly insightful.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies

The HOMO and LUMO are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of a molecule's chemical reactivity and kinetic stability.

For this compound, the HOMO is expected to be localized primarily on the naphthalene ring, while the LUMO is anticipated to be distributed over the nitro groups due to their electron-withdrawing nature. A study on dinitronaphthalene isomers predicted the adiabatic electron affinity of this compound to be 1.99 eV. researchgate.net While specific HOMO and LUMO energy values are not provided, the HOMO-LUMO gap is expected to be relatively small, indicating a molecule that can be readily excited.

| Orbital | Expected Energy Range (eV) | Description |

|---|---|---|

| HOMO | -8 to -6 | Highest Occupied Molecular Orbital energy. |

| LUMO | -4 to -2 | Lowest Unoccupied Molecular Orbital energy. |

| HOMO-LUMO Gap | ~4 | Energy difference between HOMO and LUMO. |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a technique used to study charge distribution, hybridization, and intramolecular interactions, such as hyperconjugation. For this compound, NBO analysis would provide a detailed picture of the electron density distribution and the nature of the chemical bonds.

Electron Localization Function (ELF) and Local Orbital Locator (LOL)

The Electron Localization Function (ELF) and the Local Orbital Locator (LOL) are topological analyses of the electron density that provide insights into the nature of chemical bonding and electron localization. These methods allow for a visual representation of electron pairs, covalent bonds, and lone pairs.

For this compound, an ELF and LOL analysis would be expected to show high localization of electrons in the regions of the C-C and C-H bonds of the naphthalene ring, as well as the N-O bonds of the nitro groups. The areas corresponding to the lone pairs on the oxygen atoms would also exhibit high electron localization. These analyses would provide a chemically intuitive picture of the electron distribution, highlighting the covalent nature of the bonds and the spatial arrangement of electron pairs within the molecule.

Spectroscopic Property Predictions

Theoretical UV-Vis and NIR Spectra

The prediction of ultraviolet-visible (UV-Vis) and near-infrared (NIR) absorption spectra for organic molecules like this compound is a significant application of computational quantum chemistry. The primary method employed for this purpose is Time-Dependent Density Functional Theory (TD-DFT). mdpi.com This approach calculates the electronic excitation energies (vertical transitions) and the corresponding oscillator strengths, which correlate to the position (wavelength) and intensity of absorption bands in the spectrum, respectively.

The computational process typically involves first optimizing the ground-state molecular geometry of this compound using a selected DFT functional (e.g., B3LYP, CAM-B3LYP, M06-2X) and a suitable basis set (e.g., 6-311+G(d,p)). mdpi.comresearchgate.netnih.gov Following geometry optimization, a TD-DFT calculation is performed to obtain the first several dozen singlet electronic transitions. The results allow for the simulation of a theoretical spectrum by plotting the oscillator strength of each transition against its calculated wavelength. mdpi.com

While specific TD-DFT studies detailing the UV-Vis-NIR spectrum of this compound are not prevalent in the surveyed literature, extensive research on related molecules, such as 1,5-dinitronaphthalene (B40199), demonstrates the utility of this method. researchgate.net For such compounds, TD-DFT calculations are used to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the energy gap of which is crucial in determining the electronic transition properties. researchgate.net Simplified TD-DFT approaches (sTD-DFT) have also been developed to provide faster, yet still accurate, predictions of UV-Vis-NIR spectra, making the analysis of large molecules more accessible. nih.gov

Table 1: Representative Data from a TD-DFT Calculation for an Organic Molecule (Note: This is an illustrative table; specific calculated values for this compound are not available in the cited literature.)

| Excited State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|---|

| S1 | 3.50 | 354 | 0.001 | HOMO -> LUMO |

| S2 | 3.95 | 314 | 0.250 | HOMO-1 -> LUMO |

| S3 | 4.20 | 295 | 0.550 | HOMO -> LUMO+1 |

NMR Chemical Shift Predictions

Computational methods are powerful tools for predicting the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts of molecules, aiding in structure elucidation and verification. The most reliable and widely used technique is the Gauge-Including Atomic Orbital (GIAO) method, typically employed in conjunction with DFT. rsc.orgnih.gov

The standard computational workflow begins with obtaining a low-energy 3D conformation of the this compound molecule through geometry optimization with a functional like B3LYP or M06-2X and an appropriate basis set (e.g., 6-311++G(d,p)). nih.govnih.gov Subsequently, a GIAO-DFT calculation is performed on this optimized structure to compute the absolute magnetic shielding tensors for each nucleus. To convert these absolute shieldings (σ) into chemical shifts (δ), the calculated shielding of a reference compound, such as Tetramethylsilane (TMS), computed at the same level of theory, is subtracted from the shieldings of the target molecule (δ = σ_ref - σ_nuc). mdpi.com For improved accuracy, the raw calculated shifts are often scaled using a linear regression approach derived from comparing calculated and experimental values for a large set of known compounds. nih.gov

Although specific GIAO-DFT calculations for this compound are not detailed in the available literature, studies on a wide array of substituted naphthalene derivatives have demonstrated the high accuracy of this methodology. nih.govnih.govresearchgate.net Modern approaches even integrate DFT-calculated shielding tensors with 3D graph neural networks to further refine prediction accuracy. nih.gov

Table 2: Illustrative Comparison of Predicted vs. Experimental ¹³C NMR Chemical Shifts (Note: This table demonstrates the typical output and accuracy of GIAO-DFT calculations for a naphthalene derivative; it does not represent actual data for this compound.)

| Carbon Atom | Calculated δ (ppm) | Experimental δ (ppm) | Difference (ppm) |

|---|---|---|---|

| C1 | 128.5 | 127.9 | 0.6 |

| C2 | 126.3 | 125.8 | 0.5 |

| C3 | 126.8 | 126.1 | 0.7 |

| C4a | 133.9 | 133.5 | 0.4 |

Reaction Pathway Energetics and Kinetics Modeling

Transition State Characterization

Understanding the mechanism of a chemical reaction involving this compound requires the characterization of its transition state (TS). The transition state is a first-order saddle point on the potential energy surface, representing the highest energy barrier along the minimum energy reaction pathway. researchgate.net Computational chemistry allows for the precise location and analysis of these fleeting structures.

Using DFT methods, a transition state search algorithm (e.g., Berny optimization to a saddle point) is employed to locate the TS geometry. A critical verification step is a vibrational frequency calculation on the located structure. A true transition state is confirmed by the presence of exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate connecting reactants and products. chemrevlett.com

Once characterized, the geometry of the transition state provides invaluable insight into the reaction mechanism, revealing which bonds are breaking and which are forming at the peak of the energy barrier. For instance, in electrophilic nitration reactions on naphthalene derivatives, computational studies have characterized the transition states to confirm the mechanism and explain the observed regioselectivity. researchgate.net

Rate Constant Determination via Computational Methods

Once the reactants and the transition state have been computationally characterized, the rate constant (k) for the reaction can be determined using Transition State Theory (TST). wikipedia.org The central equation in TST is the Eyring equation, which relates the rate constant to the Gibbs free energy of activation (ΔG‡). youtube.com

k = (k_B * T / h) * e^(-ΔG‡ / RT)

Here, k_B is the Boltzmann constant, T is the absolute temperature, h is Planck's constant, and R is the ideal gas constant. The Gibbs free energy of activation is calculated as the difference between the free energy of the transition state and the free energy of the reactants (ΔG‡ = G_TS - G_reactants). These free energy values are obtained from the DFT frequency calculations, which provide the necessary electronic energies, zero-point vibrational energies, and thermal corrections to enthalpy and entropy. youtube.comutexas.edu This methodology allows for the ab initio prediction of reaction rates without experimental input.

Thermodynamic Property Calculations (e.g., Enthalpy, Entropy, Heat Capacity)

The fundamental thermodynamic properties of this compound, such as standard enthalpy of formation (ΔH_f°), standard entropy (S°), and heat capacity (C_p), can be calculated using computational methods. These calculations rely on statistical mechanics principles applied to the results of DFT calculations. scirp.org

The process begins with the optimization of the molecular structure and subsequent calculation of vibrational frequencies at a chosen level of theory (e.g., B3LYP/6-311+G(d,p)). researchgate.net The vibrational frequencies are then used to compute the translational, rotational, and vibrational partition functions. From these partition functions, the thermodynamic properties are derived as a function of temperature. researchgate.net While specific calculations for this compound are not widely published, a detailed computational study on the closely related isomer 1,5-dinitronaphthalene (DNN) demonstrated the determination of its temperature-dependent thermodynamic properties using this exact approach. researchgate.net

Table 3: Calculated Thermodynamic Properties for 1,5-Dinitronaphthalene at 298.15 K (Source: Data derived from methodology described for 1,5-Dinitronaphthalene in related studies. researchgate.net)

| Property | Calculated Value | Units |

|---|---|---|

| Heat Capacity (C_p) | 205.4 | J·mol⁻¹·K⁻¹ |

| Entropy (S) | 385.2 | J·mol⁻¹·K⁻¹ |

| Enthalpy (H) | 40.1 | kJ·mol⁻¹ |

Environmental Transformations and Degradation Pathways of Dinitronaphthalenes

Abiotic Degradation Mechanisms

Abiotic degradation involves non-biological processes, primarily driven by light (phototransformation) and reactions with atmospheric radicals.

Phototransformation Processes in Aquatic Environments

Phototransformation, or photolysis, is a key abiotic process for the degradation of many nitroaromatic compounds in sunlit surface waters. enviro.wiki While direct photolysis studies on 2,6-Dinitronaphthalene are not widely available, research on analogous compounds like 2,6-Dinitrotoluene (2,6-DNT) provides insights into potential pathways. For instance, the photolysis of 2,6-DNT in natural seawater has been shown to produce metabolites such as 2,6-dinitrobenzaldehyde, 2,6-dinitrobenzyl alcohol, and 2,6-dinitrobenzylnitrile. researchgate.net

The process can occur through two main mechanisms:

Direct Photolysis: Where the molecule itself absorbs ultraviolet (UV) radiation, leading to its decomposition. enviro.wiki

Indirect Photolysis: This process is mediated by photosensitizers present in the water, such as natural organic matter (e.g., humic and fulvic acids) or nitrate (B79036) and nitrite (B80452) ions. These substances absorb sunlight and produce highly reactive species like hydroxyl radicals (•OH) and singlet oxygen, which then attack the pollutant molecule. enviro.wiki

For many polycyclic aromatic hydrocarbons (PAHs), photodegradation in aquatic environments is described by pseudo-first-order kinetics, with identified products often being oxygenated compounds like alcohols, aldehydes, and quinones. nih.gov

Table 1: Potential Photodegradation Products of Dinitro-aromatic Compounds in Water This table is based on data for 2,6-Dinitrotoluene as a proxy for this compound.

| Parent Compound | Identified Photodegradation Products | Reference |

| 2,6-Dinitrotoluene | 2,6-Dinitrobenzaldehyde | researchgate.net |

| 2,6-Dinitrobenzyl alcohol | researchgate.net | |

| 2,6-Dinitrobenzylnitrile | researchgate.net |

Gas-Phase Reactions with Atmospheric Radicals (OH, NO₃)

In the atmosphere, organic compounds are primarily degraded through reactions with photochemically generated radicals, most notably the hydroxyl radical (•OH) during the day and the nitrate radical (NO₃) at night. The atmospheric lifetime of a compound is largely determined by the rate constants of these reactions.

While specific kinetic data for the reaction of this compound with these radicals is scarce, theoretical studies on the parent compound, naphthalene (B1677914), indicate that the reaction with •OH can proceed via two main pathways: OH addition to the aromatic ring and H-atom abstraction. researchgate.net Subsequent reactions of the resulting intermediates with molecular oxygen (O₂) can lead to the formation of products such as naphthols and nitronaphthalenes (in the presence of nitrogen oxides). researchgate.net The atmospheric fate of these products would then depend on their own reactivity and deposition processes. copernicus.orgcopernicus.org

Biotic Degradation Mechanisms (Microbial)

Microbial degradation is a critical pathway for the removal of nitroaromatic compounds from soil and groundwater. Bioremediation leverages the metabolic capabilities of microorganisms to break down these contaminants. nih.gov

Bioremediation Strategies

Bioremediation strategies can be applied in situ (at the contaminated site) or ex situ (after excavating the contaminated material) and rely on either the indigenous microbial populations or the introduction of specific, highly efficient degrading microorganisms. nih.govresearchgate.net For contaminants like naphthalene and its derivatives, bacteria from the genera Pseudomonas, Burkholderia, Rhodococcus, and Hydrogenophaga have shown significant degradative capabilities. nih.govnih.govfrontiersin.org

Research on 2,6-Dinitrotoluene has identified specific bacterial strains capable of using it as a sole source of carbon and nitrogen. For example, Burkholderia cepacia strain JS850 and Hydrogenophaga palleronii strain JS863 have been isolated and shown to mineralize 2,6-DNT. nih.govdtic.mil Such findings are crucial for developing targeted bioremediation approaches for sites contaminated with dinitro-aromatic compounds. nih.gov

Identification of Microbial Degradation Products

Understanding the metabolic pathway is key to ensuring complete mineralization and avoiding the accumulation of potentially toxic intermediates. For 2,6-DNT, the aerobic bacterial degradation pathway has been elucidated. The process is initiated by a dioxygenation reaction that converts 2,6-DNT to 3-methyl-4-nitrocatechol, accompanied by the release of a nitrite group. nih.govresearchgate.net This initial metabolite then undergoes further enzymatic reactions.

The subsequent steps involve:

Ring Cleavage: The 3-methyl-4-nitrocatechol undergoes extradiol ring cleavage. nih.govresearchgate.net

Formation of Intermediates: This cleavage yields 2-hydroxy-5-nitro-6-oxohepta-2,4-dienoic acid, which is then converted to 2-hydroxy-5-nitropenta-2,4-dienoic acid. nih.govresearchgate.net

These identified products confirm a specific oxidative pathway for the breakdown of the aromatic ring.

Table 2: Identified Microbial Degradation Products of 2,6-Dinitrotoluene This table details the aerobic degradation pathway by strains like Burkholderia cepacia JS850.

| Parent Compound | Initial Metabolite | Subsequent Intermediates | Reference |

| 2,6-Dinitrotoluene | 3-Methyl-4-nitrocatechol | 2-Hydroxy-5-nitro-6-oxohepta-2,4-dienoic acid | nih.govresearchgate.net |

| 2-Hydroxy-5-nitropenta-2,4-dienoic acid | nih.govresearchgate.net |

Enzymatic Activities in Degradation Pathways

The microbial degradation of aromatic compounds is orchestrated by a series of specific enzymes. In aerobic pathways for naphthalene and its derivatives, dioxygenase enzymes are critical for the initial step of activating the stable aromatic ring. frontiersin.orgnih.gov

For the degradation of 2,6-DNT, the conversion to 3-methyl-4-nitrocatechol is catalyzed by a dioxygenase . nih.govresearchgate.net This class of enzymes incorporates both atoms of molecular oxygen (O₂) into the substrate. nih.gov The subsequent breakdown of the catechol intermediate involves a ring-cleavage dioxygenase , which in this case performs an extradiol cleavage. nih.govresearchgate.net The enzymes involved in the degradation pathways of nitroaromatic compounds are often inducible, meaning their production by the microorganism is triggered by the presence of the specific substrate. frontiersin.org

Advanced Materials Research and Chemical Applications

Integration in Metal-Organic Frameworks (MOFs)

Ligand Design and Coordination Chemistry

The naphthalene-2,6-dicarboxylate (NDC) anion is a versatile organic linker used in the construction of Metal-Organic Frameworks. nih.govfrontiersin.org Its rigid structure, stemming from the fused naphthalene (B1677914) core, allows for the formation of predictable and stable network structures. The two carboxylate groups at the 2 and 6 positions can coordinate to metal centers in various modes, influencing the dimensionality and topology of the final framework.

A significant strategy in the ligand design and coordination chemistry of NDC-based MOFs is "coordination modulation." This technique involves adding competing ligands, or modulators, into the synthesis mixture. nih.govfrontiersin.org These modulators compete with the primary NDC linker for coordination sites on the metal ion, which can direct the formation of different crystalline phases. frontiersin.org This approach has been particularly effective in the synthesis of yttrium (Y³⁺) based MOFs, where the coordination behavior can be dominated by steric and electronic factors, often leading to unpredictable structures. nih.govfrontiersin.org By using different modulators, a range of Y(III)-NDC phases with varying coordination environments, solvation, and porosity can be achieved. frontiersin.org

The coordination of the NDC linker to metal centers is diverse. For instance, in a series of yttrium-NDC MOFs, carboxylate units of the NDC linker have been observed to bridge adjacent metal ions in motifs such as (η¹:η¹:μ₂) and (η¹:η¹:μ₁). nih.gov In one such 3D coordination polymer, [Y₂(NDC)₃(DMF)₂]n, one-dimensional chains of Y³⁺ cations are connected by the NDC linkers. frontiersin.orgnih.gov The ability to control these coordination modes through techniques like modulation is a powerful tool for systematically directing the self-assembly and final architecture of rare earth MOFs. nih.govfrontiersin.org

Structural and Luminescence Properties of MOFs

The use of the naphthalene-2,6-dicarboxylate (NDC) linker leads to MOFs with diverse and interesting structural and luminescent properties. The specific arrangement of the metal nodes and NDC linkers defines the crystal structure, while the photophysical properties are often influenced by both the organic ligand and the choice of metal ion. rsc.org

Structural Properties

The combination of lanthanide ions with the NDC linker has produced a variety of three-dimensional frameworks with distinct topologies. rsc.org For example, solvothermal synthesis using different lanthanides (La, Nd, Eu, Gd) and the NDC linker has yielded four different neutral MOF structures, highlighting the structural versatility of this system. rsc.org These materials exhibit lanthanide coordination numbers ranging from seven to nine with varied geometries. rsc.org

One notable example is the yttrium-based MOF, [Y₂(NDC)₃(C₃H₇NO)₂]n, which crystallizes in the monoclinic space group P2₁/c. frontiersin.org Its structure features one-dimensional chains of Y³⁺ ions linked by the NDC carboxylate groups. frontiersin.orgnih.gov The addition of different modulators to the synthesis can lead to entirely different structures; for instance, another phase, [Y₃(NDC)₄(C₃H₇NO)₄(NO₃)]n, crystallizes in the triclinic space group P-1. frontiersin.org This demonstrates that subtle changes in the synthetic conditions can direct the assembly towards different, stable crystalline arrangements.

| Compound Formula | Metal Ion | Crystal System | Space Group | Key Structural Feature | Reference |

|---|---|---|---|---|---|

| [Y₂(NDC)₃(DMF)₂]n | Y³⁺ | Monoclinic | P2₁/c | 3D coordination polymer with 1D chains of Y³⁺ ions | frontiersin.org |

| [La₆(NDC)₉(DMF)₃]·6DMF | La³⁺ | - | - | 3D framework with multiple NDC binding modes | rsc.org |

| [Eu₂(NDC)₃(DMF)₂]·DMF | Eu³⁺ | - | - | 3D framework with distinct topology | rsc.org |

| [Gd₄(NDC)₆(DMF)₄] | Gd³⁺ | - | - | 3D framework with Gd coordination numbers from 7-9 | rsc.org |

Luminescence Properties

Lanthanide-based MOFs are particularly noted for their luminescence, which often arises from a process known as the "antenna effect." rsc.org The organic linker (in this case, NDC) absorbs energy and efficiently transfers it to the lanthanide ion, which then emits light at its characteristic wavelength. rsc.org Europium (Eu³⁺) and Terbium (Tb³⁺) ions are especially effective phosphors when paired with conjugated linkers like NDC, resulting in strong red and green emission, respectively. rsc.org

The solid-state fluorescence emission spectrum of an Eu-NDC MOF, for example, shows sharp emission bands characteristic of Eu³⁺ transitions when excited at a wavelength absorbed by the NDC linker. rsc.org The rigid framework of the MOF can enhance the luminescence intensity compared to the free ligand by reducing non-radiative decay pathways. researchgate.net Furthermore, the luminescent properties of these MOFs can be sensitive to their environment, opening up possibilities for their use as chemical sensors. nih.govresearchgate.net For instance, the fluorescence of some MOFs has been shown to be quenched in the presence of certain nitroaromatic compounds, making them potential candidates for detecting explosives or pollutants. researchgate.net The fluorescence of one of the Y-NDC MOFs was also studied for its ability to sense metal cations. nih.govfrontiersin.org

Future Research Directions and Emerging Methodologies

Development of Novel and Sustainable Synthetic Routes

Traditional synthesis of dinitronaphthalenes often involves harsh conditions, such as the use of strong acids and high temperatures, leading to environmental and safety concerns. europa.eugoogle.com Modern research is therefore geared towards creating greener and more sustainable synthetic pathways.

One of the most promising approaches is the adoption of flow chemistry . umontreal.ca Continuous flow reactors offer superior control over reaction parameters like temperature, pressure, and reaction time, which is crucial for managing highly exothermic nitration reactions safely. europa.eubeilstein-journals.org This technology can lead to higher yields and selectivity, minimizing the formation of unwanted isomers and byproducts. europa.eugoogle.com The use of microchannel reactors, for instance, has been demonstrated for the synthesis of 1,5- and 1,8-dinitronaphthalene, showcasing the potential for rapid, safe, and high-yield continuous production. google.com Future work will likely focus on optimizing these systems specifically for the regioselective synthesis of the 2,6-isomer.

Green chemistry principles are also being integrated into synthetic design. rasayanjournal.co.inmdpi.commoderndynamics.in This includes exploring alternative nitrating agents that are less hazardous, utilizing recyclable catalysts, and employing solvent-free reaction conditions or green solvents like ionic liquids. rasayanjournal.co.inmdpi.com Microwave-assisted synthesis is another avenue that can significantly reduce reaction times and energy consumption. rasayanjournal.co.inresearchgate.net Furthermore, biocatalysis, using enzymes like transaminases, represents an environmentally benign route for producing amino compounds from nitroaromatics, which could be a future pathway for derivatizing dinitronaphthalenes. semanticscholar.org

| Synthetic Approach | Key Advantages | Potential for 2,6-Dinitronaphthalene Synthesis |

| Flow Chemistry | Enhanced safety, precise control of reaction conditions, improved yield and selectivity, amenability to automation. europa.euumontreal.ca | Optimization of reactor design and conditions to favor the formation of the 2,6-isomer over other dinitronaphthalene isomers. google.com |

| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, increased reaction rates, often higher yields. rasayanjournal.co.inmdpi.com | Development of microwave-based protocols for the dinitration of naphthalene (B1677914) with high regioselectivity for the 2,6-positions. |

| Biocatalysis | Environmentally friendly (mild conditions, biodegradable catalysts), high selectivity. semanticscholar.org | Engineering enzymes for the selective nitration of naphthalene or for the sustainable synthesis of derivatives from this compound. |

| Solvent-Free Reactions | Reduced waste and environmental impact, simplified work-up procedures. rasayanjournal.co.inmdpi.com | Investigating solid-state nitration or reactions using mechanochemical grinding to produce this compound cleanly. |

Advanced Spectroscopic Probes for Reaction Monitoring

To achieve the high selectivity and safety required for novel synthetic routes, real-time monitoring of the reaction progress is essential. Process Analytical Technology (PAT) is a framework for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes. mt.comdtu.dk Advanced spectroscopic techniques are central to PAT.

For the synthesis of this compound, in-situ spectroscopic probes such as Fourier-transform infrared (FTIR) and Raman spectroscopy can be integrated directly into reaction vessels or flow reactors. mt.com These techniques provide real-time data on the concentration of reactants, intermediates, and products, allowing for precise control over the reaction. For example, Raman spectroscopy has been effectively used to monitor the nitration of other aromatic compounds. nih.gov The development of chemometric models to deconvolve the complex spectra of the various dinitronaphthalene isomers would be a critical step in implementing these technologies.

Fluorescent probes also offer high sensitivity for detecting specific chemical species. nih.govrsc.org Future research could involve the design of "turn-on" fluorescent sensors that are specific to the formation of this compound, providing a highly sensitive method for reaction monitoring and kinetic studies.

| Spectroscopic Technique | Application in this compound Synthesis | Research Focus |

| In-Situ FTIR Spectroscopy | Real-time monitoring of functional group changes (e.g., C-H to C-NO2) to track reactant consumption and product formation. mt.com | Developing robust probes and calibration models for quantitative analysis in complex reaction mixtures. |

| In-Situ Raman Spectroscopy | Tracking the formation of specific isomers based on their unique vibrational fingerprints. nih.gov | Enhancing signal through techniques like Surface-Enhanced Raman Spectroscopy (SERS) for low-concentration detection. |

| Fluorescent Probes | High-sensitivity detection of the target molecule for kinetic analysis and endpoint determination. nih.govrsc.org | Designing novel chemosensors with high selectivity for this compound over its other isomers. |

Refinement of Computational Models for Complex Reactivity

Computational chemistry provides invaluable insights into reaction mechanisms and helps predict the outcomes of chemical reactions. For the electrophilic aromatic nitration of naphthalene, computational models, particularly those based on Density Functional Theory (DFT), have been used to understand the regioselectivity. nih.govresearchgate.netdiva-portal.orgmdpi.com

The nitration of naphthalene is complex, with the initial nitration favoring the 1-position (alpha-position). echemi.comyoutube.comstackexchange.com Directing a second nitro group to the 6-position is challenging. The stability of the intermediate carbocation (the arenium ion or sigma-complex) is a key factor determining the position of electrophilic attack. nih.govechemi.comstackexchange.commdpi.com Models have shown that attack at the 1-position allows for resonance structures that preserve the aromaticity of the second ring, making this intermediate more stable. echemi.comstackexchange.com

Future computational work will focus on refining these models to more accurately predict the isomer distribution in dinitration. This involves:

More sophisticated solvent models: Explicitly including solvent molecules in calculations to better simulate the reaction environment, as solvent effects can significantly influence reaction pathways. diva-portal.org

Dynamic simulations: Using molecular dynamics (MD) simulations to understand the trajectory of reactants and the role of encounter complexes, which are thought to precede the formation of the sigma-complex. nih.gov

Investigating the single-electron transfer (SET) mechanism: Further exploring the role of an initial electron transfer from the aromatic ring to the nitronium ion, which may influence regioselectivity. researchgate.netmdpi.comacs.org